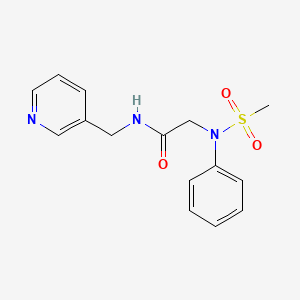![molecular formula C18H19N3O2S B5711585 1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. The compound has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine involves the inhibition of the enzyme carbonic anhydrase. The compound binds to the active site of the enzyme and forms a covalent bond with the zinc ion present in the catalytic site. This results in the inhibition of the enzyme's activity and leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This mechanism has been shown to be effective in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine include the inhibition of carbonic anhydrase activity, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This results in the stimulation of the respiratory center in the brain, leading to an increase in respiratory rate and depth. The compound has also been shown to have an anticonvulsant effect, which is thought to be due to the inhibition of carbonic anhydrase activity in the brain.
実験室実験の利点と制限
The advantages of using 1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine in lab experiments include its high potency and selectivity towards carbonic anhydrase isoform II, which makes it a potential candidate for the development of drugs for the treatment of neurological disorders. The compound is also easily synthesized and purified, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on 1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine. One potential direction is the development of novel drugs for the treatment of neurological disorders such as epilepsy, migraine, and Alzheimer's disease. Another direction is the investigation of the compound's potential as a diagnostic tool for the detection of carbonic anhydrase activity in the body. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo, as well as its potential for drug-drug interactions and toxicity.
合成法
The synthesis of 1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine involves the reaction of N-benzylpiperazine with 4-nitrobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
科学的研究の応用
1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has been shown to exhibit a high degree of selectivity towards the carbonic anhydrase isoform II, which is predominantly expressed in the central nervous system. This property makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as epilepsy, migraine, and Alzheimer's disease.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-21(23)17-8-6-16(7-9-17)18(24)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKYZXNLDOUGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(4-nitrophenyl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)

![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)
![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)


![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)